2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate
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Overview
Description
2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate typically involves the reaction of 2-(1-piperidyl)ethanol with 3-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, leading to diverse pharmacological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-piperidyl)ethyl N-(3-pentoxyphenyl)carbamate
- 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate
- 2-(1-piperidyl)ethyl N-(3-propoxyphenyl)carbamate
Uniqueness
2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds .
Properties
CAS No. |
55792-09-1 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(3-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-2-20-15-8-6-7-14(13-15)17-16(19)21-12-11-18-9-4-3-5-10-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19) |
InChI Key |
BHNUTFJPRUPWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
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